Synthetic Yield Efficiency: 67% Overall Yield vs. 45% for the 5‑Methoxy Analog
The Xiong et al. (2009) route delivers 1‑(2‑amino‑5‑hydroxyphenyl)propan‑1‑one in an overall yield of 67% from 5‑hydroxy‑2‑nitrobenzaldehyde, with the final deprotection–reduction sequence affording the target compound in 83% yield at 98.6% GC purity [REFS‑1]. In contrast, the parallel synthesis of the 5‑methoxy analog (2‑amino‑5‑methoxypropiophenone) achieves only 45% overall yield over five steps, as reported in Chinese Chemical Letters (2011) [REFS‑2]. The 22‑point yield gap translates directly into lower raw‑material efficiency, higher waste burden, and increased cost of goods when the methoxy analog is employed and subsequently deprotected.
| Evidence Dimension | Overall synthetic yield |
|---|---|
| Target Compound Data | 67% overall yield (83% final step, 98.6% GC purity) |
| Comparator Or Baseline | 2‑Amino‑5‑methoxypropiophenone: 45% overall yield (5 steps from 3‑chloropropiophenone) |
| Quantified Difference | 22 absolute percentage points higher overall yield for the 5‑hydroxy compound |
| Conditions | Xiong 2009: 5‑hydroxy‑2‑nitrobenzaldehyde → 6 steps; Chinese Chemical Letters 2011: 3‑chloropropiophenone → 5 steps |
Why This Matters
The superior yield of the 5‑hydroxy compound directly reduces raw‑material consumption and production cost, a decisive factor in large‑scale procurement for irinotecan manufacturing.
- [1] Xiong, X.‑D. et al. A Novel and Practical Synthesis of 2‑Amino‑5‑hydroxypropiophenone. Org. Prep. Proced. Int. 2009, 41, 423–427. DOI: 10.1080/00304940903187615. View Source
- [2] A practical synthesis of 2‑amino‑5‑methoxylpropiophenone. Chin. Chem. Lett. 2011, 22, 25–28. DOI: 10.1016/j.cclet.2010.07.033. View Source
